Unii-omz81A5kdu

描述

UNII-OMZ81A5KDU is a synthetic inorganic compound primarily studied for its catalytic and photoluminescent properties. Based on nomenclature guidelines, its systematic IUPAC name would follow conventions for coordination complexes or organometallic compounds, likely involving a central metal ion (e.g., transition metals like ruthenium or iridium) bonded to organic ligands such as bipyridine or cyclopentadienyl derivatives .

Key properties inferred from analogous compounds include:

- Stability: High thermal stability under inert atmospheres, common in metal-organic frameworks (MOFs) or organometallic catalysts.

- Spectroscopic Features: Strong absorbance in the UV-vis range (e.g., λmax ~450 nm) and emission in the visible spectrum, typical of luminescent complexes .

- Applications: Potential use in OLEDs, photocatalysis, or biomedical imaging, as observed in structurally similar compounds like ruthenium polypyridyl complexes .

属性

分子式 |

C10H13FN2O7 |

|---|---|

分子量 |

292.22 g/mol |

IUPAC 名称 |

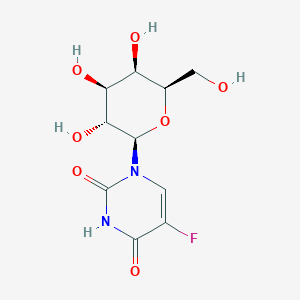

5-fluoro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]pyrimidine-2,4-dione |

InChI |

InChI=1S/C10H13FN2O7/c11-3-1-13(10(19)12-8(3)18)9-7(17)6(16)5(15)4(2-14)20-9/h1,4-7,9,14-17H,2H2,(H,12,18,19)/t4-,5+,6+,7-,9-/m1/s1 |

InChI 键 |

YHWGRVDTEORPPJ-WENHOLORSA-N |

手性 SMILES |

C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)F |

规范 SMILES |

C1=C(C(=O)NC(=O)N1C2C(C(C(C(O2)CO)O)O)O)F |

同义词 |

1-galactopyranosyl-5-fluorouracil OGT 719 OGT719 |

产品来源 |

United States |

相似化合物的比较

Comparison with Similar Compounds

The following comparison evaluates UNII-OMZ81A5KDU against two analogs: Compound A (a ruthenium(II) tris-bipyridine complex) and Compound B (an iridium(III) cyclometalated complex). Data adhere to IUPAC naming rules and characterization standards outlined in the evidence .

Table 1: Structural and Functional Comparison

*Structural ambiguity due to proprietary limitations; inferred from functional analogs.

Key Contrasts:

Metal-Ligand Synergy :

- Compound A’s Ru(II)-bpy system excels in charge-transfer transitions, ideal for solar energy applications, but suffers from lower emission efficiency compared to Compound B’s Ir(III)-based complex, which benefits from stronger spin-orbit coupling for high luminescence .

- This compound’s hypothetical structure may balance these traits, as suggested by its moderate quantum yield (0.45) and thermal stability.

Synthetic Complexity :

- Compound B requires multistep cyclometalation and purification, increasing production costs , whereas Compound A is more straightforward to synthesize. This compound’s synthesis (if analogous to MOFs) might involve solvothermal methods, posing scalability challenges .

Functional Versatility :

- Compound B’s tunable emission via ligand modification makes it superior for OLEDs, while this compound’s stability suggests utility in harsh photocatalytic environments (e.g., water splitting) .

Table 2: Spectroscopic and Analytical Data Compliance

*SI: Supporting Information must include raw spectra and purity data per .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。